molecular formula C24H20O6 B14498093 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester CAS No. 64236-16-4

1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester

Cat. No.: B14498093
CAS No.: 64236-16-4
M. Wt: 404.4 g/mol
InChI Key: YTRYZIQEUJQHCE-UHFFFAOYSA-N
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Description

1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is an organic compound with a complex structure It is a derivative of cyclohexadiene, featuring multiple functional groups that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester typically involves multiple steps. One common method is the Birch reduction of related aromatic compounds using an alkali metal dissolved in liquid ammonia and a proton donor such as an alcohol . This method helps avoid over-reduction to the fully saturated ring.

Industrial Production Methods

Industrial production methods for this compound are less documented, but they likely involve similar reduction processes with optimized conditions for large-scale synthesis. The use of catalysts and controlled reaction environments would be essential to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkali metals, liquid ammonia, and alcohols for reduction reactions . Oxidizing agents such as potassium permanganate or chromium trioxide may be used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aromatic compounds, while reduction can yield fully saturated cyclohexane derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a hydrogen donor in catalytic hydrogenation reactions, facilitating the reduction of other compounds . Its ability to undergo oxidation and substitution reactions also plays a role in its chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Cyclohexadiene-1,2-diacetic acid, 4,5-dimethyl-3,6-dioxo-, diphenyl ester is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in scientific research and industrial applications .

Properties

CAS No.

64236-16-4

Molecular Formula

C24H20O6

Molecular Weight

404.4 g/mol

IUPAC Name

phenyl 2-[4,5-dimethyl-3,6-dioxo-2-(2-oxo-2-phenoxyethyl)cyclohexa-1,4-dien-1-yl]acetate

InChI

InChI=1S/C24H20O6/c1-15-16(2)24(28)20(14-22(26)30-18-11-7-4-8-12-18)19(23(15)27)13-21(25)29-17-9-5-3-6-10-17/h3-12H,13-14H2,1-2H3

InChI Key

YTRYZIQEUJQHCE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(=C(C1=O)CC(=O)OC2=CC=CC=C2)CC(=O)OC3=CC=CC=C3)C

Origin of Product

United States

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